N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core
Formation of Pyrazole Ring: Hydrazine reacts with a β-diketone under acidic conditions to form the pyrazole ring.
Introduction of Fluoro-Methylphenyl Group: The pyrazole ring is then reacted with 2-fluoro-5-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the fluoro-methylphenyl group.
Attachment of Nitrophenoxy Group: Finally, the compound is reacted with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to attach the nitrophenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, potentially leading to the development of new therapeutic agents.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The fluoro and nitro groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- N-(3-fluoro-4-methylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide
Uniqueness
N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H15FN4O4 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O4/c1-12-6-7-13(19)15(10-12)20-18(24)14-8-9-22(21-14)11-27-17-5-3-2-4-16(17)23(25)26/h2-10H,11H2,1H3,(H,20,24) |
InChI Key |
RGONCHFCKIWZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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